5-Bromo-N-phenylpyridin-3-amine
Overview
Description
5-Bromo-N-phenylpyridin-3-amine is a chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C11H9BrN2 . The InChI code is 1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.11 . It is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Catalytic Amination
5-Bromo-N-phenylpyridin-3-amine is utilized in catalytic amination processes. For instance, Ji, Li, and Bunnelle (2003) described its use in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding a high isolated yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Similarly, Stroup, Szklennik, Forster, and Serrano-Wu (2007) discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a related compound, under catalytic amination conditions (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, & Michael H Serrano-Wu, 2007).
Synthesis of Heterocyclic Compounds
The compound is also significant in the synthesis of heterocyclic compounds. Lang, Zewge, Houpis, and VolanteRalph (2001) described its role in converting bromopyridine into aminopyridine under copper catalysis, demonstrating its versatility in the synthesis of various aryl halides (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).
Preparation in Drug Discovery
In drug discovery, this compound acts as an intermediate. For example, Li, Lu, Shen, and Shi (2012) synthesized the title compound, an intermediate in drug discovery, by reacting 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde (Jie Li, Lingmei Lu, Wang-xing Shen, & Jianqiang Shi, 2012).
Large Scale Oxidation Processes
Agosti, Bertolini, Bruno, Lautz, Glarner, and Deichtmann (2017) explored the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production, showcasing its potential in industrial-scale chemical synthesis (A. Agosti, G. Bertolini, G. Bruno, C. Lautz, Thomas Glarner, & Walter Deichtmann, 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJFXGSBLDGKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630823 | |
Record name | 5-Bromo-N-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767342-20-1 | |
Record name | 5-Bromo-N-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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